![molecular formula C7H5Cl2N3 B3032980 5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 66999-62-0](/img/structure/B3032980.png)
5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the empirical formula C6H4ClN3 . It is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This compound has been identified as a new player in the field of IDO1 catalytic holo-inhibitors .
Synthesis Analysis
The synthesis of amide derivatives of [1,2,4]triazolo[4,3-a]pyridine can be achieved by the nucleophilic displacement of the chloromethyl derivative with methyl amine followed by the reaction with acid analogues . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of 5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . The structure of this compound is similar to that of the purine ring .Scientific Research Applications
Cancer Treatment
“5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine” and its derivatives have been found to inhibit CDK2, a protein kinase that plays a crucial role in cell cycle regulation . This makes it a potential target for cancer treatment. The compounds have shown significant cytotoxic activities against various cancer cell lines .
Antiproliferative Activities
Most of the compounds featuring the “5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine” scaffold displayed moderate antiproliferative activities against three cancer cells, with IC50 values < 80 μM . This suggests that these compounds could be used to inhibit the growth of cancer cells.
Malaria Treatment
Triazolopyridine derivatives have been found to inhibit the ability of Plasmodium falciparum to degrade human haemoglobin . This makes them potential candidates for the development of new antimalarial drugs.
Synthesis of Novel Compounds
The “5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine” scaffold can be used in the synthesis of novel compounds. For instance, it has been used in the synthesis of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .
Development of CDK2 Inhibitors
Compounds featuring the “5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine” scaffold have been used in the development of novel CDK2 inhibitors . These inhibitors could be used in the treatment of diseases that are characterized by abnormal cell proliferation, such as cancer.
Pharmaceutical Research
“5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is a valuable compound in pharmaceutical research. It can be used in the synthesis of a wide range of biologically active compounds .
Mechanism of Action
Target of Action
The primary target of 5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis or programmed cell death
Result of Action
The primary result of the action of 5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is the inhibition of cell proliferation, particularly in cancer cells . It has shown cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . The compound induces cell cycle arrest and potentially apoptosis, leading to the death of cancer cells .
properties
IUPAC Name |
5-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c8-4-7-11-10-6-3-1-2-5(9)12(6)7/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLUZCQITBRFGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C(=C1)Cl)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40314916 | |
Record name | 6R-0074 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40314916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
CAS RN |
66999-62-0 | |
Record name | NSC289805 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289805 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6R-0074 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40314916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.